Methyl octadeca-9,13-dienoate
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Overview
Description
Methyl octadeca-9,13-dienoate, also known as methyl linoleate, is an ester derived from octadeca-9,13-dienoic acid. It is a fatty acid methyl ester commonly found in various natural oils and fats. This compound is known for its applications in the production of biodiesel, as well as its role in various biochemical and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl octadeca-9,13-dienoate can be synthesized through the esterification of octadeca-9,13-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of triglycerides found in vegetable oils. This process uses methanol and a base catalyst like sodium methoxide to produce the ester along with glycerol as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Methyl octadeca-9,13-dienoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or peroxides.
Reduction: Hydrogenation can convert it to saturated esters.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule
Common Reagents and Conditions:
Oxidation: Performed using oxidizing agents like potassium permanganate or ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions
Major Products Formed:
Oxidation: Epoxides, peroxides.
Reduction: Saturated esters.
Substitution: Halogenated esters
Scientific Research Applications
Methyl octadeca-9,13-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive
Mechanism of Action
The mechanism of action of methyl octadeca-9,13-dienoate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, its metabolites may interact with signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- Methyl octadeca-9,12-dienoate (methyl linoleate)
- Methyl octadeca-9,11-dienoate
- Methyl octadeca-9,12,15-trienoate (methyl linolenate)
Comparison: Methyl octadeca-9,13-dienoate is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs. For example, methyl linoleate (methyl octadeca-9,12-dienoate) has different oxidation and reduction properties due to the position of its double bonds .
Properties
CAS No. |
62291-67-2 |
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Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-9,13-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,10-11H,3-5,8-9,12-18H2,1-2H3 |
InChI Key |
PKIXXJPMNDDDOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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